molecular formula C17H14O5 B12693986 4-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one CAS No. 39923-40-5

4-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one

Cat. No.: B12693986
CAS No.: 39923-40-5
M. Wt: 298.29 g/mol
InChI Key: CVONGHIZZPMUOI-UHFFFAOYSA-N
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Description

4-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one is a chemical compound belonging to the class of hydroxycoumarins. It is characterized by the presence of a hydroxy group at position 4, a methoxy group at position 7, and a 4-methoxyphenyl group at position 3 on the chromen-2-one scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one typically involves the condensation of appropriate phenolic and methoxy-substituted benzaldehyde derivatives with coumarin precursors. One common method includes the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts to form coumarins .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Pechmann condensation, utilizing continuous flow reactors and advanced catalytic systems to enhance yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

CAS No.

39923-40-5

Molecular Formula

C17H14O5

Molecular Weight

298.29 g/mol

IUPAC Name

4-hydroxy-7-methoxy-3-(4-methoxyphenyl)chromen-2-one

InChI

InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)15-16(18)13-8-7-12(21-2)9-14(13)22-17(15)19/h3-9,18H,1-2H3

InChI Key

CVONGHIZZPMUOI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)OC)OC2=O)O

Origin of Product

United States

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